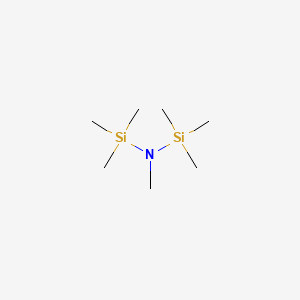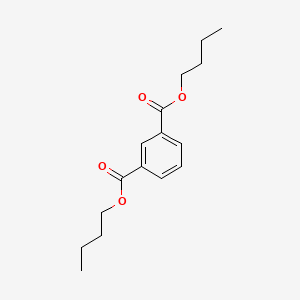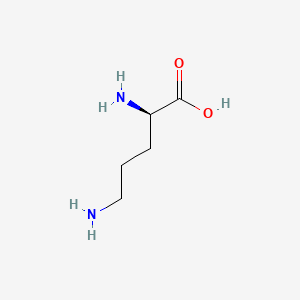
2,4-Nonandion
Übersicht
Beschreibung
2,4-Nonanedione, also known as nonane-2,4-dione, is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol It is a diketone, meaning it contains two ketone groups
Wissenschaftliche Forschungsanwendungen
2,4-Nonanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Industry: 2,4-Nonanedione is utilized in the production of fragrances, flavors, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Nonanedione can be synthesized through several methods:
Condensation of Ethyl Caproate with Acetone: This method involves the use of sodium hydride as a base, yielding 2,4-Nonanedione in 54-80% yield.
Acylation of Ethyl Acetoacetate: This process is followed by cleavage and decarboxylation, resulting in a 51% yield.
Acetylation of 2-Heptanone: Using ethyl acetate and sodium amide, this method provides a 61% yield.
Hydration of 3-Nonyn-2-one: Catalyzed by sulfuric acid, this method is less efficient, yielding only 6-7%.
Industrial Production Methods: Industrial production of 2,4-Nonanedione typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Nonanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and esters.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Various substituted diketones and related compounds.
Wirkmechanismus
The mechanism of action of 2,4-Nonanedione involves its interaction with various molecular targets. The compound’s diketone structure allows it to participate in nucleophilic addition and substitution reactions, which can modify biomolecules and other substrates. The exact pathways and targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.
2,4-Hexanedione: Another diketone with a slightly longer carbon chain.
3-Methyl-2,4-Nonanedione: A structurally similar compound with an additional methyl group.
Uniqueness of 2,4-Nonanedione: 2,4-Nonanedione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other diketones may not fulfill.
Eigenschaften
IUPAC Name |
nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBXUKHERGLHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210753 | |
| Record name | Nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,4-Nonanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6175-23-1 | |
| Record name | 2,4-Nonanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Nonanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANE-2,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VDR4QHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Nonanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-18 °C | |
| Record name | 2,4-Nonanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Nonane-2,4-dione in food chemistry?
A1: Nonane-2,4-dione plays a crucial role as an aroma compound in various foods and beverages. It is known to contribute significantly to the "reversion odor" of soybean oil [, , , , ]. Additionally, it has been identified as a key contributor to the characteristic aroma of aged wines, particularly red wines [, , , ], and is also found in tea and apricots [].
Q2: What other aroma compounds are related to Nonane-2,4-dione in aged wines?
A3: In prematurely aged red wines exhibiting a "prune" aroma, Nonane-2,4-dione is found alongside other key odorants such as gamma-nonalactone and beta-damascenone []. These compounds collectively contribute to the complex aroma profile of aged wines.
Q3: What is the sensory perception threshold of Nonane-2,4-dione?
A4: The odor threshold of Nonane-2,4-dione is remarkably low, reported as 0.01 ng/L in air []. This highlights its potency as an aroma compound, even at trace levels. In comparison, its structural analog, Nonane-2,4-dione, has a significantly higher odor threshold of 3.9 ng/L in air [].
Q4: How is Nonane-2,4-dione formed in soybean oil?
A5: Nonane-2,4-dione is generated in soybean oil through the photooxidative degradation of furan fatty acids [, , ]. Light exposure triggers the oxidation of these fatty acids, leading to the formation of various volatile compounds, including Nonane-2,4-dione, which contributes to the undesirable "reversion flavor."
Q5: Can the formation of Nonane-2,4-dione in soybean oil be mitigated?
A6: Research has shown that reducing the levels of furan fatty acids in soybean oil can effectively minimize the formation of Nonane-2,4-dione and, consequently, reduce the light-induced off-odor []. This can be achieved through genetic modification, targeting genes responsible for furan fatty acid biosynthesis.
Q6: What are the degradation products of Nonane-2,4-dione under photooxidative conditions?
A7: When exposed to light and oxygen, Nonane-2,4-dione degrades into several compounds, including 3-hydroxy-3-methyl-2,4-nonanedione [, ]. This degradation product possesses a rubbery, earthy, and plastic-like odor and is also implicated in the off-odor development of soybean oil.
Q7: What is the molecular formula and weight of Nonane-2,4-dione?
A7: Nonane-2,4-dione has the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize Nonane-2,4-dione?
A9: Commonly employed spectroscopic techniques for characterizing Nonane-2,4-dione include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information about the molecule [, , , , ]. * Mass Spectrometry (MS): Used for identification and quantification, often coupled with Gas Chromatography (GC-MS) [, , , , , , , , , , ]. * Infrared (IR) Spectroscopy: Offers information about functional groups present in the molecule [, ].
Q9: Describe a method for synthesizing Nonane-2,4-dione.
A10: Nonane-2,4-dione can be synthesized through the alkylation of 2,4-pentanedione []. This reaction typically involves the use of a strong base, such as sodium amide, and an alkyl halide, such as 1-bromobutane.
Q10: What is the role of Nonane-2,4-dione in coordination chemistry?
A11: Nonane-2,4-dione can act as a bidentate ligand, forming complexes with metal ions. For example, it readily coordinates with iron (III) ions in aqueous solutions, forming mono-complexes []. The kinetics and mechanism of this complexation reaction have been extensively studied.
Q11: What analytical techniques are commonly used to quantify Nonane-2,4-dione in various matrices?
A12: Several analytical methods are employed for the quantification of Nonane-2,4-dione: * Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the identification and quantification of volatile compounds in complex mixtures, including food and beverage samples [, , , , , , ]. * Gas Chromatography-Olfactometry (GC-O): Combines gas chromatography with a human assessor to evaluate the odor properties of individual compounds eluting from the GC column [, , ]. * Solid-Phase Microextraction (SPME) coupled with GC-MS: A sensitive technique for extracting and concentrating volatile compounds from liquid samples like wine and spirits [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















